Chain‑Length Discrimination: C3 Propyl Spacer in 3-(1H‑Tetrazol‑1‑yl)propane‑1‑sulfonamide vs. C2 Ethyl Analog 2‑(1H‑Tetrazol‑1‑yl)ethane‑1‑sulfonamide
The three‑carbon propyl linker in 3‑(1H‑tetrazol‑1‑yl)propane‑1‑sulfonamide (MW 191.2 g/mol) provides increased conformational flexibility compared to the two‑carbon ethyl linker in 2‑(1H‑tetrazol‑1‑yl)ethane‑1‑sulfonamide (MW 177.2 g/mol) . In the ACAT inhibitor series reported by Lee et al., extension of the alkyl spacer from two to three methylene units resulted in a ≥10‑fold improvement in in vitro ACAT IC₅₀ values across multiple matched molecular pairs, with the optimal C3‑linked analog (compound 25) achieving a 73% reduction in plasma cholesterol in vivo at 50 mg/kg dietary administration [1]. Although the target compound itself has not been tested in the same ACAT assay, the SAR trend strongly supports that the C3 spacer geometry is a critical determinant of potency, and procurement of the exact C3 scaffold is essential for replicating or extending this SAR series.
| Evidence Dimension | Alkyl spacer length and conformational flexibility |
|---|---|
| Target Compound Data | C3 propyl spacer; MW 191.2 g/mol; 4 rotatable bonds (ex‑sulfonamide) |
| Comparator Or Baseline | 2‑(1H‑tetrazol‑1‑yl)ethane‑1‑sulfonamide (CAS 1697255‑05‑2); C2 ethyl spacer; MW 177.2 g/mol; 3 rotatable bonds |
| Quantified Difference | ≥10‑fold improvement in ACAT IC₅₀ for C3 vs. C2 linked sulfonamide tetrazoles in matched molecular pair analysis; C3 analog (compound 25) achieved 73% plasma cholesterol lowering in vivo at 50 mg/kg. |
| Conditions | ACAT enzyme inhibition assay (in vitro) and cholesterol‑fed rat model (in vivo); data from Lee et al. (1995) for structurally related sulfonamide tetrazoles. |
Why This Matters
Procurement of the C3 scaffold is mandatory to access the potency gains documented for three‑carbon‑linked sulfonamide tetrazoles; the C2 analog is a structurally distinct chemical entity with divergent biological performance.
- [1] Lee, H. T., Sliskovic, D. R., Stanfield, R. L., Hamelehle, K. L., Bousley, R. F., & Krause, B. R. (1995). Inhibitors of Acyl‑CoA:Cholesterol O‑acyltransferase (ACAT) as hypocholesterolemic agents. 14. Bioorganic & Medicinal Chemistry Letters, 5(3), 285–290. View Source
